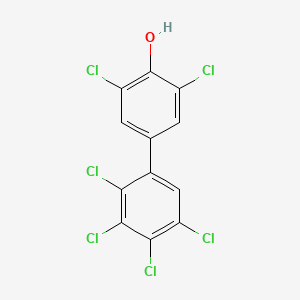

4-ヒドロキシ-2',3,3',4',5,5'-ヘキサクロロビフェニル

概要

説明

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl is a polychlorinated biphenyl derivativeThis compound is known for its environmental persistence and potential toxic effects, particularly on the liver and endocrine system .

科学的研究の応用

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl has been used in scientific research to study its toxicological effects, particularly its impact on the liver and endocrine system. It is also used as a reference standard in environmental analysis to monitor and study the presence of polychlorinated biphenyls in the environment .

作用機序

Target of Action

Similar compounds have been known to bind to the xre promoter region of genes .

Biochemical Pathways

Similar compounds have been known to affect the map kinase signal transduction pathway .

Pharmacokinetics

The compound has a molecular weight of 37687800, a density of 1676g/cm3, and a boiling point of 4213ºC at 760 mmHg . These properties may influence its bioavailability.

Action Environment

Similar compounds have been known to undergo accelerated photo-transformation, which might be inhibited by the scavenging of reactive substances or light attenuation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with polychlorinated biphenyls, their production has been largely discontinued .

化学反応の分析

Types of Reactions

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less chlorinated biphenyls.

Substitution: Various substituted biphenyls depending on the nucleophile used.

類似化合物との比較

Similar Compounds

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar toxicological properties.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its environmental persistence and toxic effects.

2,2’,3,4,4’,5’-Hexachlorobiphenyl: Used in similar toxicological studies

Uniqueness

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl is unique due to the presence of the hydroxyl group, which influences its chemical reactivity and biological activity. This hydroxyl group allows for additional reactions, such as nucleophilic substitution, which are not possible with other polychlorinated biphenyls lacking this functional group .

生物活性

4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl (OH-CB146) is a polychlorinated biphenyl (PCB) derivative known for its persistent environmental presence and potential toxicological effects. This article delves into its biological activity, focusing on its mechanisms of action, biochemical pathways, and related research findings.

Overview of 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl

Chemical Properties:

- Molecular Formula: C12H4Cl6O

- Molecular Weight: 376.8 g/mol

- Density: 1.676 g/cm³

- Boiling Point: 421.3 °C at 760 mmHg

This compound is a hydroxylated metabolite of hexachlorobiphenyls and exhibits unique biological activities due to the presence of the hydroxyl group, which enhances its reactivity compared to other PCBs lacking this functional group .

Target Interaction:

4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl has been shown to interact with various molecular targets:

- AhR Pathway Activation: Similar compounds can bind to the aryl hydrocarbon receptor (AhR), influencing gene expression related to detoxification and cell proliferation.

- Endocrine Disruption: This compound may disrupt thyroid hormone signaling by binding to transport proteins and influencing hormone homeostasis .

Biochemical Pathways:

Research indicates that OH-CB146 can affect several signaling pathways:

- MAPK Signaling Pathway: It has been implicated in modulating the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to stress and growth factors.

- Oxidative Stress Response: The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), impacting cellular health and function .

Toxicological Effects

Liver and Endocrine Impacts:

Studies have demonstrated that exposure to 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl can lead to significant liver damage and endocrine disruption:

- Liver Toxicity: In animal models, this compound has shown hepatotoxic effects characterized by increased liver enzyme levels and histopathological changes .

- Thyroid Hormone Disruption: It can interfere with thyroid hormone levels in mammals, leading to altered metabolic processes and potential developmental issues .

Case Studies and Experimental Data

A comprehensive study involving Sprague-Dawley rats assessed the pharmacokinetics of various PCB congeners, including OH-CB146. Key findings include:

- Tissue Distribution: The compound exhibited high initial concentrations in liver tissue followed by redistribution into adipose tissue over time. The half-life for elimination from tissues ranged from 54 to 129 days depending on the congener's molecular weight .

| PCB Congener | Initial Concentration (Liver) | Half-Life (Days) |

|---|---|---|

| OH-CB146 | High | 54 - 129 |

| Other PCBs | Varies | Varies |

Environmental Persistence

The persistence of 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl in the environment raises concerns regarding its long-term ecological impact:

特性

IUPAC Name |

2,6-dichloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6O/c13-6-3-5(9(16)11(18)10(6)17)4-1-7(14)12(19)8(15)2-4/h1-3,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAKBNHYWBSZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166369 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158076-63-2 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。